molecular formula C13H14Cl2N2O3 B2596974 N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide CAS No. 1385354-04-0

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide

Cat. No.: B2596974
CAS No.: 1385354-04-0
M. Wt: 317.17
InChI Key: AABZTSAQWRTGEZ-UHFFFAOYSA-N
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Description

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide ( 1385354-04-0) is a chemical compound for research use with a molecular formula of C13H14Cl2N2O3 and a molecular weight of 317.16 . This substance features a distinct molecular structure containing both cyano and dichlorophenyl moieties, which are of significant interest in various exploratory research applications, particularly in medicinal chemistry and drug discovery for synthesizing novel molecular entities . The presence of the 2-methoxyethoxy chain contributes to the compound's overall polarity and may influence its physicochemical properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting thorough safety assessments before handling.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-19-5-6-20-8-12(18)17-11(7-16)9-3-2-4-10(14)13(9)15/h2-4,11H,5-6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABZTSAQWRTGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 2-(2-methoxyethoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to cytotoxic effects in cancer cells. The cyano group and dichlorophenyl moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to related acetamides in Table 1.

Table 1: Structural Comparison of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide with Analogs

Compound Name Molecular Formula Substituents on Phenyl Ring Acetamide Side Chain Key Functional Groups Biological Activity/Application
This compound (Target) C₁₃H₁₃Cl₂N₂O₃ 2,3-dichloro 2-methoxyethoxy -CN, -OCH₂CH₂OCH₃ Not explicitly reported
N-(3,4-dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-triazol-1-yl)acetamide C₁₉H₁₄Cl₂N₆O₂ 3,4-dichloro Triazole-linked quinoxaline Triazole, quinoxaline Anticancer/antimicrobial (hypothesized)
2-(4-((4-Acetylphenoxy)methyl)-1H-triazol-1-yl)-N-(3,4-dichlorophenyl)acetamide (11) C₂₀H₁₇Cl₂N₃O₄ 3,4-dichloro Triazole-linked acetylphenoxy Triazole, acetyl Enoyl-ACP reductase (InhA) inhibition
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C₁₇H₁₂Cl₂N₂O₃ 2,4-dichloro Quinazolin-2,4-dione Quinazolinone Anticonvulsant activity
2-(2,3-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide (U-48800) C₁₇H₂₃Cl₂N₂O 2,3-dichloro Dimethylamino cyclohexyl Tertiary amine Synthetic opioid (designer drug)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₃H₁₇ClN₂O 2,3-dimethyl Isopropyl Chloroacetamide Herbicide (pre-emergent)

Pharmacological and Biochemical Properties

  • Enzyme Inhibition: Compound 11 (from ) demonstrates potent InhA inhibition (IC₅₀ = 0.8 µM), attributed to its triazole-acetylphenoxy side chain enhancing binding affinity . The target compound’s 2-methoxyethoxy group may offer similar polarity but lacks the heterocyclic moieties critical for enzyme interaction.
  • Anticonvulsant Activity: The quinazolinone derivative () showed 70% seizure reduction in murine models, likely due to its planar aromatic system interacting with neuronal ion channels . The target compound’s cyano group may alter bioavailability compared to this analog.
  • The target compound’s cyano group could mitigate such effects by reducing lipophilicity.

Physicochemical Properties

  • Polarity : The 2-methoxyethoxy side chain in the target compound increases hydrophilicity (logP ≈ 2.1 estimated) compared to U-48800 (logP ≈ 3.5) .

Biological Activity

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide is a synthetic compound with potential applications in pharmaceuticals and agriculture. Understanding its biological activity is crucial for assessing its safety and efficacy. This article reviews existing literature on the compound’s biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group attached to a dichlorophenyl moiety, along with an acetamide functional group. Its chemical structure can be represented as follows:

  • Chemical Formula : C12H14Cl2N2O3
  • Molecular Weight : 303.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems:

  • Receptor Binding : The compound has shown affinity for sigma receptors, which are implicated in various neurological functions and pain modulation. Studies indicate that it may act as a selective ligand for the σ1 receptor, influencing cellular signaling pathways related to pain perception and neuroprotection .
  • Enzymatic Inhibition : Preliminary research suggests that the compound may inhibit certain enzymes involved in inflammatory processes, potentially reducing cytokine production and modulating immune responses .

Antinociceptive Effects

Research has demonstrated that this compound exhibits significant antinociceptive properties. In animal models, administration of the compound resulted in reduced pain responses in formalin-induced nociception tests .

Anti-inflammatory Activity

In vitro studies have indicated that the compound can modulate the synthesis of inflammatory mediators such as cytokines (IL-1β and TNFα). This suggests a potential role in managing inflammatory conditions through the inhibition of pro-inflammatory pathways .

Case Studies

StudyMethodologyFindings
Study 1Formalin test on ratsSignificant reduction in pain response at doses of 100 μg/rat
Study 2Cytokine assay in macrophagesDecreased production of IL-1β and TNFα at concentrations of 25 μM and 50 μM

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for predicting its behavior in biological systems.

Safety Profile

Toxicological assessments are critical to evaluate the safety of this compound. Preliminary studies suggest low toxicity; however, comprehensive studies are needed to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with substitution reactions under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to introduce the 2-methoxyethoxy group, followed by reduction (e.g., Fe/HCl) and condensation with cyanoacetic acid using coupling agents like DCC or EDC . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of reagents (e.g., excess chloroacetyl chloride) to improve yields .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and cyano-group integration .
  • IR spectroscopy to identify carbonyl (C=O, ~1667 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) for molecular weight validation .
  • TLC with UV visualization for purity assessment during intermediate isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

  • Methodological Answer :

  • Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to targets like GABA receptors, comparing results with in vivo assays (e.g., PTZ-induced seizure models) .
  • Use statistical analysis (e.g., ANOVA) to evaluate discrepancies, considering factors like bioavailability or metabolic stability .
  • Cross-validate with SAR studies by synthesizing analogs (e.g., varying substituents on the dichlorophenyl ring) to identify pharmacophore contributions .

Q. What computational strategies are recommended for elucidating the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics simulations (e.g., GROMACS) to study conformational stability in binding pockets .
  • DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
  • Pharmacophore modeling (e.g., Schrödinger) to prioritize functional groups critical for activity .

Q. How can crystallographic data inform the analysis of this compound’s molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Use single-crystal XRD (via SHELX suite) to resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
  • Compare with Cambridge Structural Database entries for analogous acetamides to identify trends in torsion angles and steric effects .
  • Analyze crystal lattice stability under varying pH or temperature to assess solid-state reactivity .

Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Batch vs. flow chemistry : Optimize heat dissipation for exothermic steps (e.g., condensation) to prevent side reactions .
  • Purification challenges : Use gradient column chromatography or recrystallization (e.g., ethanol/water mixtures) for intermediates with low solubility .
  • Yield optimization : Screen catalysts (e.g., DMAP) for condensation steps and employ microwave-assisted synthesis to reduce reaction times .

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